Enhanced Lipophilicity (XLogP) Relative to Non-Fluorinated Phenyl Analog
The 2-fluorophenyl substitution in 6-amino-1-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione confers a modest but quantifiable increase in lipophilicity compared to its non-fluorinated counterpart, 6-amino-1-phenylpyrimidine-2,4(1H,3H)-dione. This is reflected in the computed XLogP3-AA values: 0.4 for the fluorinated compound [1] versus 0.3 for the non-fluorinated analog [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.4 |
| Comparator Or Baseline | 6-Amino-1-phenylpyrimidine-2,4(1H,3H)-dione (0.3) |
| Quantified Difference | +0.1 units (33% relative increase) |
| Conditions | Computed property using XLogP3 algorithm (PubChem) |
Why This Matters
Higher lipophilicity can improve membrane permeability and oral absorption, potentially leading to better in vivo exposure in drug discovery programs.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 2997260, 6-Amino-1-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 702878, 6-Amino-1-phenyl-1H-pyrimidine-2,4-dione. View Source
